7-Ethoxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethoxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one is a heterocyclic compound with the molecular formula C12H15NO2. It belongs to the class of benzazepines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of polyphosphoric acid as a catalyst. The reaction mixture is heated at 100°C under nitrogen, followed by the addition of the precursor compound. The mixture is then subjected to further heating and purification steps to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Ethoxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
7-Ethoxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and cardiovascular diseases.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 7-Ethoxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor antagonist, modulating the activity of key proteins involved in various biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
7-Chloro-1,2,3,4-tetrahydro-benzo[B]azepin-5-one: This compound is an intermediate in the synthesis of Tolvaptan, a vasopressin receptor antagonist used to treat hyponatremia.
1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one: Known for its applications in medicinal chemistry, particularly in the development of cardiovascular drugs.
Uniqueness: 7-Ethoxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one is unique due to its ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
7-ethoxy-1,2,3,4-tetrahydro-1-benzazepin-5-one |
InChI |
InChI=1S/C12H15NO2/c1-2-15-9-5-6-11-10(8-9)12(14)4-3-7-13-11/h5-6,8,13H,2-4,7H2,1H3 |
InChI Key |
HYLOWMSUKVPBKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NCCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.